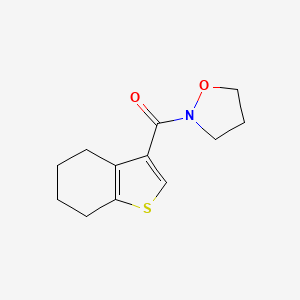![molecular formula C11H14N2O5 B6631005 2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-1,3-oxazole-4-carboxylic acid](/img/structure/B6631005.png)
2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-1,3-oxazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-1,3-oxazole-4-carboxylic acid, commonly known as DOCA, is a heterocyclic compound that has been used extensively in scientific research. DOCA is a derivative of the spirocyclic compound oxazolidine and has been found to have a wide range of applications in various fields of study. In
Aplicaciones Científicas De Investigación
DOCA has been used in various fields of scientific research, including medicinal chemistry, pharmacology, and biochemistry. DOCA has been shown to have antitumor, anti-inflammatory, and antimicrobial properties. It has also been used as a starting material for the synthesis of other biologically active compounds.
Mecanismo De Acción
DOCA exerts its biological effects through the inhibition of enzymes involved in various metabolic pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. DOCA has also been shown to inhibit the activity of topoisomerase, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects
DOCA has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to reduce inflammation in animal models of arthritis. DOCA has also been shown to have antimicrobial activity against a variety of bacterial and fungal pathogens.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DOCA has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is readily available. DOCA is also stable under a wide range of conditions, making it suitable for use in various assays. However, DOCA has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on DOCA. One area of interest is the development of DOCA-based drugs for the treatment of cancer and inflammatory diseases. Another area of interest is the synthesis of new DOCA derivatives with improved pharmacological properties. Finally, there is a need for further research on the mechanism of action of DOCA and its potential use in other areas of scientific research.
Métodos De Síntesis
DOCA can be synthesized through a multistep process starting with the reaction of 2-amino-1,4-dioxane with ethyl oxalyl chloride to form the oxalyl derivative. The oxalyl derivative is then reacted with 2-amino-2-methyl-1-propanol to form the spirocyclic oxazolidine intermediate. Finally, the oxazolidine intermediate is treated with sodium hydride and methyl chloroformate to produce DOCA.
Propiedades
IUPAC Name |
2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-1,3-oxazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O5/c14-9(15)8-7-16-10(12-8)13-3-1-11(2-4-13)17-5-6-18-11/h7H,1-6H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HALWSSXIWAWQEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)C3=NC(=CO3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-1,3-oxazole-4-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Hydroxy-3-[[2-(2,2,2-trifluoroethoxy)acetyl]amino]propanoic acid](/img/structure/B6630928.png)





![N-[4-(oxazinane-2-carbonyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B6630975.png)



![2-chloro-6-methyl-N-[(3-methylpyridin-2-yl)methyl]pyridine-4-carboxamide](/img/structure/B6631011.png)
![N-[(5-chloro-2,3-dihydro-1-benzofuran-7-yl)methyl]-1-methylpyrazol-3-amine](/img/structure/B6631026.png)

